molecular formula C10H21ClN2O B13606930 N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

Cat. No.: B13606930
M. Wt: 220.74 g/mol
InChI Key: ZYPRHMJEVXYPNH-UHFFFAOYSA-N
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Description

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C10H20N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of piperidine with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H21ClN2O

Molecular Weight

220.74 g/mol

IUPAC Name

N,2-dimethyl-2-piperidin-4-ylpropanamide;hydrochloride

InChI

InChI=1S/C10H20N2O.ClH/c1-10(2,9(13)11-3)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3,(H,11,13);1H

InChI Key

ZYPRHMJEVXYPNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)NC.Cl

Origin of Product

United States

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